molecular formula C5H9BrO3 B1601138 3-Bromo-1,1-dimethoxypropan-2-one CAS No. 75271-94-2

3-Bromo-1,1-dimethoxypropan-2-one

Cat. No.: B1601138
CAS No.: 75271-94-2
M. Wt: 197.03 g/mol
InChI Key: LPKCAKAGYUWUQI-UHFFFAOYSA-N
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Description

3-Bromo-1,1-dimethoxypropan-2-one: is an organic compound with the molecular formula C5H9BrO3. It is a brominated derivative of 1,1-dimethoxypropan-2-one and is often used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and methoxy groups, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1-dimethoxypropan-2-one typically involves the bromination of 1,1-dimethoxypropan-2-one. One common method includes the use of bromine (Br2) in the presence of a solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4). The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety when handling bromine. The use of automated systems also ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-1,1-dimethoxypropan-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous conditions.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

Scientific Research Applications

Chemistry: 3-Bromo-1,1-dimethoxypropan-2-one is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules. It serves as a precursor for the development of potential drug candidates, particularly those targeting enzyme inhibition or receptor modulation.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and fine chemicals. It is also utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-dimethoxypropan-2-one primarily involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles. This makes it a versatile intermediate in various chemical reactions. The methoxy groups stabilize the intermediate carbocation formed during the reaction, facilitating the substitution process.

Comparison with Similar Compounds

  • 3-Bromo-1,1-dimethoxypropane
  • 3-Bromo-2,2-dimethyl-1-propanol
  • 3-Bromo-1,1-diethoxypropan-2-one

Comparison: 3-Bromo-1,1-dimethoxypropan-2-one is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in organic synthesis. Compared to 3-Bromo-1,1-dimethoxypropane, it has an additional carbonyl group, making it more reactive in nucleophilic addition and substitution reactions. 3-Bromo-2,2-dimethyl-1-propanol, on the other hand, lacks the carbonyl functionality, limiting its reactivity in certain transformations. 3-Bromo-1,1-diethoxypropan-2-one is similar but has ethoxy groups instead of methoxy groups, which can influence the steric and electronic properties of the compound.

Properties

IUPAC Name

3-bromo-1,1-dimethoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3/c1-8-5(9-2)4(7)3-6/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKCAKAGYUWUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475642
Record name 3-bromo-1,1-dimethoxy-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75271-94-2
Record name 3-bromo-1,1-dimethoxy-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,1-dimethoxypropan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Bromine (80 g, 0.5 mol) is added dropwise to a solution of 1,1-dimethoxy-propan-2-one 205 (59 g, 0.5 mol) in anhydrous methanol (400 mL) at 0° C. and the solution is continued stirring at room temperature for 48 h. The solvent is removed under reduced pressure and the residue is dried in vacuo and used without further purification.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1,1-bis(methyloxy)-2-propanone (40.1 mL, 339 mmol) in 5% (v/v) methanol/acetonitrile (200 mL) was cooled to <5° C. while stirring. A 1 mL portion of a solution of bromine (17.44 mL, 339 mmol) in acetonitrile (30 mL) was added and the mixture was stirred until the solution was decolorized. The remainder of the bromine solution was added to the reaction mixture over 6-8 hrs while maintaining an internal temperature of <10° C. The mixture was stirred at RT overnight. Sodium bicarbonate (30.2 g, 360 mmol) was added and the mixture was stirred for 1 hr, then filtered. The filtrate was concentrated and t-butyl methyl ether (30 mL) and heptane (15 mL) were added. The mixture was washed with aqueous sodium bicarbonate (6.0 g in 60 mL water) and the organic layer was dried over sodium sulfate. The solvent was evaporated to give the title compound (47.03 g, 70%) as a yellow oil. 1H NMR (400 MHz, chloroform-d) δ ppm 4.64 (s, 1H), 4.13 (s, 2H), 3.35 (s, 6H).
Quantity
40.1 mL
Type
reactant
Reaction Step One
Name
methanol acetonitrile
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.44 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30.2 g
Type
reactant
Reaction Step Four
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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